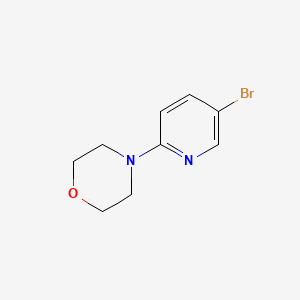

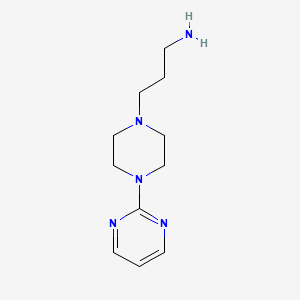

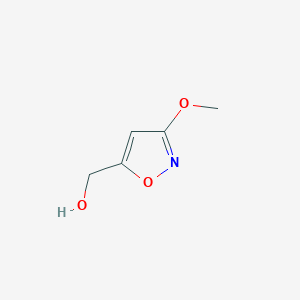

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including cholinesterase inhibition and Aβ-aggregation inhibition, which are relevant in the context of Alzheimer's disease (AD) treatment . These compounds are also investigated for their potential antibacterial properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the introduction of various substituents to the pyrimidine ring to enhance biological activity. For instance, compounds with a 2,4-disubstitution pattern on the pyrimidine ring have been designed and synthesized, showing dual cholinesterase and Aβ-aggregation inhibitory activities . The synthesis process typically includes the formation of the pyrimidine core followed by the addition of substituents at the C-2 and C-4 positions. The synthesis of related compounds has been achieved through various methods, including the treatment of intermediates with different reagents to yield the desired substituted pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for structural characterization . The crystal structure can reveal important features such as hydrogen bonding patterns and molecular conformations, which are essential for understanding the interactions of these compounds with biological targets. Density functional theory (DFT) calculations complement experimental data by providing insights into the electronic structure, which can be correlated with the compound's reactivity and stability .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, which are essential for their biological function and further chemical modifications. These reactions include the formation of hydrogen bonds, which can contribute to the compound's ability to interact with enzymes or receptors . The reactivity of these compounds can also be influenced by the presence of substituents, which can affect the electron density distribution within the molecule and, consequently, its chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's pharmacokinetic profile and its suitability for drug development . Theoretical calculations, such as those provided by DFT, can predict thermodynamic properties at various temperatures, which are important for understanding the compound's behavior under physiological conditions .

Scientific Research Applications

-

Scientific Field: Medicinal Chemistry

- Application : The compound Imatinib, which has a similar structure, is one of the most used therapeutic agents to treat leukemia .

- Method of Application : Imatinib specifically inhibits the activity of tyrosine kinases .

- Results : This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

-

Scientific Field: Organic Chemistry

- Application : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

- Method of Application : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .

- Results : The reaction conditions were mild and metal-free .

-

Scientific Field: Pharmacology

- Application : Indole derivatives, which share a similar structure, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method of Application : These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

- Results : The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

-

Scientific Field: Organic Chemistry

- Application : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .

- Method of Application : These compounds are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

- Results : The reactivity of the substituents attached to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .

-

Scientific Field: Analytical Chemistry

- Application : 1-(2-Pyrimidyl)piperazine, a compound with a similar structure, is used as a derivatization reagent for the carboxyl groups on peptides .

- Method of Application : This compound is used during the spectrophotometric analysis of phosphopeptides .

- Results : The use of this compound allows for more accurate and precise measurements of phosphopeptides .

-

Scientific Field: Cancer Research

- Application : Compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel CDK2 targeting compounds .

- Method of Application : These compounds were designed to inhibit CDK2, an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Results : Most of the prepared compounds significantly inhibited the growth of the three examined cell lines. Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

-

Scientific Field: Medicinal Chemistry

- Application : Imatinib, a compound with a similar structure, is one of the most used therapeutic agents to treat leukemia .

- Method of Application : Imatinib specifically inhibits the activity of tyrosine kinases .

- Results : This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

properties

IUPAC Name |

3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c12-3-1-6-15-7-9-16(10-8-15)11-13-4-2-5-14-11/h2,4-5H,1,3,6-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPGGRWLIFPTLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443757 |

Source

|

| Record name | 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |

CAS RN |

57648-83-6 |

Source

|

| Record name | 3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)

![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)